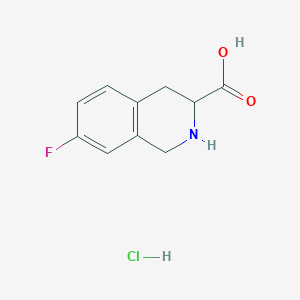

7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

Description

7-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H11ClFNO2 and a molecular weight of 231.7 g/mol . This compound is part of the tetrahydroisoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Properties

IUPAC Name |

7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2.ClH/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8;/h1-3,9,12H,4-5H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIEMJAPKBYNGSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=C1C=CC(=C2)F)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride involves several steps. One common method includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions typically involve heating the mixture to facilitate the cyclization process .

Chemical Reactions Analysis

7-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atom, to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4) . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

7-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride can be compared with other similar compounds in the tetrahydroisoquinoline family, such as:

- 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride

- 7-Bromo-1,2,3,4-tetrahydroisoquinoline

- 7-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

- 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

- 7-Cyano-1,2,3,4-tetrahydroisoquinoline

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties . The uniqueness of this compound lies in its specific fluorine substitution, which can influence its reactivity and interactions with biological targets .

Biological Activity

7-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C15H18FNO4

- Molar Mass : 295.31 g/mol

- CAS Number : 444583-26-0

- Density : 1.278 g/cm³ (predicted)

- pKa : 3.78 (predicted)

Biological Activities

Research indicates that tetrahydroisoquinoline derivatives exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The presence of the fluorine atom in the 7-position enhances these activities by modifying the compound's interaction with biological targets.

Anti-Cancer Activity

One of the most notable biological activities of this compound is its anti-cancer properties. A study demonstrated that derivatives of this compound showed significant binding affinities to Bcl-2 and Mcl-1 proteins, which are critical in regulating apoptosis in cancer cells. The lead compound exhibited a Ki value of 5.2 µM against Bcl-2, indicating potent inhibitory effects on this anti-apoptotic protein .

Table 1: Binding Affinities of Compounds to Bcl-2 and Mcl-1

| Compound | Ki (µM) | Binding Affinity |

|---|---|---|

| Lead Compound | 5.2 | High |

| Compound A | 6.0 | Moderate |

| Compound B | 10.5 | Low |

Additionally, MTT assays revealed that these compounds possess anti-proliferative activity against various cancer cell lines. Notably, compound 11t was found to induce apoptosis in Jurkat cells in a dose-dependent manner by activating caspase-3 .

Neuroprotective Effects

The structural characteristics of tetrahydroisoquinolines suggest potential neuroprotective effects. Isoquinoline alkaloids have been shown to exert protective effects against neurodegenerative disorders by modulating neurotransmitter systems and reducing oxidative stress . The specific mechanisms include:

- Inhibition of oxidative stress : Compounds can scavenge free radicals and enhance antioxidant defenses.

- Modulation of neurotransmitter levels : They may influence dopamine and serotonin pathways, which are crucial in conditions like Parkinson's disease.

The biological activity of 7-fluoro-1,2,3,4-tetrahydroisoquinoline derivatives can be attributed to their ability to interact with various molecular targets:

- Bcl-2 Family Proteins : By inhibiting Bcl-2 proteins, these compounds promote apoptosis in cancer cells.

- Neurotransmitter Receptors : Modulation of receptors involved in neurotransmission can lead to improved cognitive function and reduced neurodegeneration.

Case Studies

Several studies have highlighted the therapeutic potential of tetrahydroisoquinoline derivatives:

- Study on Cancer Cell Lines : Research demonstrated that specific derivatives significantly inhibited cell growth in multiple cancer lines while promoting apoptosis through caspase activation .

- Neuroprotection in Animal Models : Animal studies have shown that treatment with tetrahydroisoquinoline derivatives leads to improved outcomes in models of neurodegenerative diseases by reducing markers of inflammation and oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.